

Propyl Isovalerate: A Technical Guide to its Solubility in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **propyl isovalerate** in various organic solvents. **Propyl isovalerate**, also known as propyl 3-methylbutanoate, is a fatty acid ester recognized for its characteristic fruity aroma. Understanding its solubility is critical for a wide range of applications, including flavor and fragrance formulation, chemical synthesis, and pharmaceutical drug development where it may be used as a solvent or intermediate.

Core Physical and Chemical Properties

Propyl isovalerate is a colorless liquid with the molecular formula C₈H₁₆O₂.[1] Key physical properties are summarized below:

Property	Value	Reference
Molecular Weight	144.21 g/mol	[1]
Boiling Point	156.0 to 157.0 °C at 760 mmHg	[1]
Density	0.862 g/mL at 20 °C	[2]
Refractive Index	1.400 - 1.405 at 20 °C	[1]
Flash Point	44 °C	[2]



Solubility of Propyl Isovalerate

Propyl isovalerate is generally characterized as being soluble in organic solvents and alcohol, while being insoluble in water.[1][2] An estimated water solubility is reported to be 356.7 mg/L at 25 °C.[3]

While qualitative descriptions are widely available, specific quantitative solubility data in common organic solvents is not readily found in publicly accessible literature. The following table summarizes the available qualitative and limited quantitative solubility information. Researchers requiring precise solubility data for specific applications are advised to determine it experimentally.

Solvent	Qualitative Solubility	Quantitative Solubility (at specified temperature)
Alcohol (general)	Soluble[1][2][3]	Data not available
Organic Solvents (general)	Soluble[1][2]	Data not available
Water	Insoluble[1][2]	356.7 mg/L at 25 °C (estimated)[3]

Experimental Protocol for Determining Solubility

For researchers needing to establish precise solubility limits of **propyl isovalerate** in specific organic solvents, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of **propyl isovalerate** in a given organic solvent at a specific temperature.

Materials:

- Propyl isovalerate (high purity)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker or water bath

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- Calibrated analytical balance
- Volumetric flasks and pipettes
- Glass vials with airtight seals (e.g., screw caps with PTFE liners)
- Syringe filters (chemically compatible with the solvent)
- Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument.

Procedure:

- Preparation of Saturated Solutions: a. Add an excess amount of propyl isovalerate to a
 series of glass vials. The exact amount will depend on the expected solubility but should be
 sufficient to ensure a solid or liquid phase of the solute remains after equilibrium is reached.
 b. Accurately add a known volume or mass of the organic solvent to each vial. c. Securely
 seal the vials to prevent solvent evaporation.
- Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature. b. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of **propyl isovalerate** in the solvent remains constant.
- Sample Preparation and Analysis: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved **propyl isovalerate** to settle. b. Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette or syringe. To avoid disturbing the undissolved solute, it is crucial to sample from the upper portion of the liquid. c. Immediately filter the aliquot through a chemically compatible syringe filter to remove any suspended microparticles. d. Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument. e. Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable analytical method) to determine the concentration of **propyl isovalerate**.

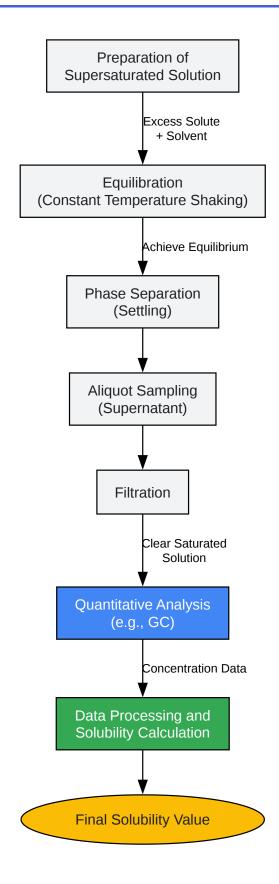


Data Analysis and Reporting: a. From the measured concentration of the diluted sample and
the dilution factor, calculate the concentration of propyl isovalerate in the original saturated
solution. b. Express the solubility in appropriate units, such as grams per 100 mL of solvent
(g/100mL) or moles per liter (mol/L). c. The experiment should be performed in triplicate to
ensure the reproducibility of the results. Report the average solubility and the standard
deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of **propyl isovalerate** solubility.





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Workflow for determining propyl isovalerate solubility.



This guide provides a foundational understanding of **propyl isovalerate**'s solubility. For specific, high-precision applications, experimental determination of solubility in the solvent system of interest is strongly recommended.

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